molecular formula C8H5BrF3NO3 B12850840 3-Nitro-4-(trifluoromethoxy)benzyl bromide

3-Nitro-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B12850840
M. Wt: 300.03 g/mol
InChI Key: KENCRXWILSWERV-UHFFFAOYSA-N
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Description

General Overview of Benzyl (B1604629) Bromide Derivatives in Organic Synthesis

Benzyl bromide, a molecule consisting of a benzene (B151609) ring attached to a bromomethyl group, and its derivatives are fundamental reagents in organic synthesis. googleapis.com They are primarily utilized as benzylating agents, introducing the benzyl group to a variety of nucleophiles. googleapis.com This function is crucial for the protection of alcohols and carboxylic acids, where the benzyl group can be later removed under specific conditions. googleapis.comnih.gov

The reactivity of the benzylic carbon, the carbon atom directly attached to the benzene ring, is a key feature of benzyl bromide derivatives. This carbon is susceptible to nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. nih.gov The stability of the intermediate benzyl carbocation, due to resonance with the aromatic ring, facilitates these reactions. nih.gov Furthermore, the nature and position of substituents on the benzene ring can significantly modulate the reactivity of the benzylic bromide, a principle that is central to the design of specialized reagents. nih.gov

Significance of Trifluoromethoxy and Nitro Moieties in Chemical Research

The introduction of fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The trifluoromethoxy group (-OCF3) is of particular interest in medicinal chemistry and materials science. nih.govgoogle.com It is highly lipophilic and metabolically stable, which can enhance the bioavailability of drug candidates. google.com The strong electron-withdrawing nature of the trifluoromethoxy group also influences the electronic properties of the molecule it is attached to. google.com

Similarly, the nitro group (-NO2) is a powerful electron-withdrawing group that significantly impacts the reactivity of a molecule. google.comorgsyn.org Its presence in aromatic compounds deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. google.com The nitro group's ability to be reduced to an amino group provides a synthetic handle for further molecular modifications, making nitro-substituted compounds versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and dyes. orgsyn.org

Contextualization of 3-Nitro-4-(trifluoromethoxy)benzyl bromide within Advanced Organic Chemistry

This compound emerges as a compound of significant interest at the intersection of substituted benzyl bromides and fluorinated organic compounds. Its structure incorporates the reactive benzyl bromide moiety, substituted with two potent electron-withdrawing groups: a nitro group and a trifluoromethoxy group. This unique combination of functional groups suggests a high degree of reactivity at the benzylic carbon, making it a potentially valuable reagent for the introduction of the 3-nitro-4-(trifluoromethoxy)benzyl moiety into various molecular scaffolds.

The presence of both the nitro and trifluoromethoxy groups points towards its likely application in the synthesis of advanced materials and biologically active molecules. The study of such poly-functionalized molecules is a key aspect of modern organic chemistry, where the precise arrangement of different functional groups is tailored to achieve specific properties and activities.

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its handling, reactivity, and potential applications. Below is a table summarizing its key chemical and physical data based on available information. google.com

PropertyValue
IUPAC Name 4-(bromomethyl)-2-nitro-1-(trifluoromethoxy)benzene
Molecular Formula C8H5BrF3NO3
Molecular Weight 300.03 g/mol
Monoisotopic Mass 298.94049 Da
Calculated XLogP3 3.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Complexity 256
Topological Polar Surface Area 55.1 Ų

Note: The data in this table is computationally generated and sourced from PubChem. google.com

Synthesis and Reactivity

While specific laboratory preparations of this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established organic chemistry principles. A plausible synthetic route would involve the bromination of 3-nitro-4-(trifluoromethoxy)toluene (B2682070). This type of reaction, a free-radical bromination of the benzylic position, is a standard method for the preparation of benzyl bromides.

The reactivity of this compound is expected to be dominated by the lability of the bromine atom at the benzylic position, enhanced by the strong electron-withdrawing effects of the nitro and trifluoromethoxy substituents on the aromatic ring. This makes the compound a potent electrophile in nucleophilic substitution reactions.

Potential Research Applications

Given the functionalities present in this compound, its primary application in research is likely as a building block for more complex molecules. The related compound, 4-(trifluoromethoxy)benzyl bromide, is a known intermediate in the synthesis of the anti-tuberculosis drug candidate PA-824. nih.govorgsyn.org This suggests that this compound could be explored for the synthesis of novel analogs of PA-824 or other biologically active compounds where the introduction of the 3-nitro-4-(trifluoromethoxy)benzyl group is desired to modulate activity or properties.

Furthermore, the presence of both a nitro group and a trifluoromethoxy group makes it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. The nitro group can also be chemically transformed, for instance by reduction to an amine, opening up further avenues for derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

4-(bromomethyl)-2-nitro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-4-5-1-2-7(16-8(10,11)12)6(3-5)13(14)15/h1-3H,4H2

InChI Key

KENCRXWILSWERV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Nitro 4 Trifluoromethoxy Benzyl Bromide

Precursor Synthesis Strategies

The journey to 3-nitro-4-(trifluoromethoxy)benzyl bromide begins with the careful construction of its molecular framework. This involves the synthesis of appropriately substituted benzene (B151609) and toluene (B28343) derivatives, which serve as the foundational precursors for the final product.

Synthesis of 4-(Trifluoromethoxy)benzene Derivatives

The introduction of the trifluoromethoxy group onto a benzene ring is a critical initial step. One common industrial method involves a two-step process starting from a suitable phenol (B47542). The phenol is first converted to a chlorodifluoromethoxy derivative, which is then fluorinated to yield the desired trifluoromethyl ether. beilstein-journals.org Another approach begins with the chlorination of an anisole (B1667542) derivative, followed by a halogen exchange reaction. beilstein-journals.org

A patented process describes the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds, highlighting their importance in pharmaceuticals, pesticides, and electronics. google.com This process can involve the trifluoromethylation of a corresponding phenol or the transformation of a trichloromethoxy group using reagents like anhydrous hydrogen fluoride. google.com The synthesis often requires careful control of temperature and pressure to ensure high yields and minimize by-product formation. google.com

Regioselective Nitration of 4-(Trifluoromethoxy)benzene to 3-Nitro-4-(trifluoromethoxy)benzene

With the 4-(trifluoromethoxy)benzene core in hand, the next crucial transformation is the regioselective introduction of a nitro group at the 3-position. The trifluoromethoxy group is known to be an ortho-para directing deactivator in electrophilic aromatic substitution reactions. columbia.edu However, the steric hindrance and electronic effects of the trifluoromethoxy group can be leveraged to achieve the desired regioselectivity.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.comguidechem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). cerritos.edu The reaction temperature must be carefully controlled, often at low temperatures (e.g., 0°C to 35°C), to prevent the formation of dinitro products and other unwanted isomers. google.com The trifluoromethoxy group directs the incoming nitro group primarily to the ortho and para positions. However, due to the deactivating nature of the trifluoromethoxy group, the reaction rate is slower compared to benzene. columbia.edu The desired 3-nitro isomer (ortho to the trifluoromethoxy group) is often formed as a major product along with the para isomer. google.com Separation of these isomers can be achieved through techniques like distillation or chromatography.

The choice of solvent and reaction conditions can significantly influence the regioselectivity of nitration reactions. nih.govnih.gov For instance, nitration in trifluoroacetic acid has been shown to favor substitution at less hindered positions. nih.gov

Preparation of Substituted Toluene Precursors (e.g., 3-Nitro-4-(trifluoromethoxy)toluene)

To arrive at the final target molecule, a toluene derivative is required. The synthesis of 3-nitro-4-(trifluoromethoxy)toluene (B2682070) serves as a key intermediate step. This can be achieved through a few synthetic routes. One approach involves the nitration of 4-(trifluoromethoxy)toluene. Similar to the nitration of 4-(trifluoromethoxy)benzene, the trifluoromethoxy group will direct the nitration. The methyl group is an activating, ortho-para director, which will influence the final position of the nitro group.

Alternatively, one could start with a pre-nitrated toluene derivative and then introduce the trifluoromethoxy group. However, the former route is generally more common. The nitration of 4-aminotoluene, after protection of the amino group, is a known method to produce 3-nitro-4-aminotoluene, which could potentially be converted to the desired product. google.com

Bromination Techniques for Benzylic Functionalization

The final step in the synthesis of this compound is the selective bromination of the methyl group of the toluene precursor. This benzylic functionalization must be performed carefully to avoid reactions with the aromatic ring or the other functional groups present.

Radical Bromination Approaches

Free radical bromination is the most common method for introducing a bromine atom at the benzylic position. This reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) and uses a brominating agent such as N-bromosuccinimide (NBS). researchgate.net The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical. oregonstate.edu This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the benzyl (B1604629) bromide and regenerate a bromine radical, thus propagating the chain. oregonstate.edu

The use of NBS is particularly advantageous as it provides a low, constant concentration of bromine, which favors benzylic substitution over electrophilic aromatic addition. The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are being explored. researchgate.net

Selective Side-Chain Bromination in the Presence of Aromatic Nitro and Trifluoromethoxy Groups

The presence of both a deactivating nitro group and a deactivating trifluoromethoxy group on the aromatic ring influences the side-chain bromination. While these groups deactivate the ring towards electrophilic attack, they have a less direct effect on the stability of the benzylic radical. The key is to employ conditions that strongly favor the radical pathway over any potential ionic pathways.

Electrochemical methods have also been developed for the side-chain bromination of electron-deficient toluenes, such as 4-nitrotoluene. iosrjournals.orgcecri.res.in These methods can offer high selectivity and are considered environmentally benign. iosrjournals.org The reaction can be carried out in a two-phase system, which can lead to high yields of the monobrominated product. cecri.res.in The choice of solvent and supporting electrolyte are critical parameters in optimizing the electrochemical bromination process. iosrjournals.org

Multi-Step Synthetic Pathway Optimization and Scale-Up Considerations

The primary route to this compound involves a two-step process starting from 4-(trifluoromethoxy)toluene. The first step is the electrophilic aromatic substitution (nitration) of the aromatic ring, followed by the free-radical bromination of the benzylic methyl group.

Step 1: Nitration of 4-(trifluoromethoxy)toluene

The synthesis begins with the nitration of 4-(trifluoromethoxy)toluene. The trifluoromethoxy (-OCF₃) group is an ortho-, para-director, but it is also deactivating. The methyl group is an ortho-, para-director and activating. When both are present, their directing effects are considered. The position meta to the -OCF₃ group and ortho to the methyl group is sterically accessible and electronically favored for nitration.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are commonly employed. cerritos.edu Optimization of this step focuses on maximizing the yield of the desired isomer, 3-Nitro-4-(trifluoromethoxy)toluene, while minimizing the formation of other isomers. Key parameters for optimization include reaction temperature, the ratio of nitrating agents, and reaction time. researchgate.netlukasiewicz.gov.pl Studies on the nitration of toluene have shown that solvent and the choice of nitrating agent (e.g., nitronium salts like NO₂⁺BF₄⁻) can significantly influence regioselectivity. nih.govgithub.io For large-scale production, controlling the exothermic nature of the nitration is a critical safety and yield consideration. The use of continuous flow reactors can offer superior temperature control and mixing, leading to improved selectivity and safety compared to batch processing. researchgate.net

Step 2: Benzylic Bromination of 3-Nitro-4-(trifluoromethoxy)toluene

The second step is the bromination of the methyl group of 3-Nitro-4-(trifluoromethoxy)toluene to form the final product. This reaction proceeds via a free-radical mechanism. The presence of the deactivating nitro group on the aromatic ring makes the benzylic position less reactive, requiring specific conditions for efficient bromination. google.com

A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal initiation. chemistrysteps.comchadsprep.com The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which suppresses competitive electrophilic aromatic bromination of the ring. chadsprep.com

Optimization and Scale-Up:

Optimization efforts for this step focus on solvent choice, the brominating agent, and reaction initiation.

Solvent: Historically, carbon tetrachloride (CCl₄) was a common solvent for these reactions. However, due to its toxicity and environmental impact, it has been largely replaced. (Trifluoromethyl)benzene has been demonstrated as a less toxic and effective alternative. researchgate.net Acetonitrile (B52724) is another suitable solvent for continuous-flow brominations. acs.org

Brominating Agent: While NBS is widely used, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be more economical for scale-up as they have a higher percentage of transferable bromine by weight. blogspot.com

Reaction Conditions: For industrial-scale synthesis, moving from batch to continuous flow processing offers significant advantages. Photochemical flow reactors provide enhanced safety by minimizing the volume of reactive intermediates at any given time and improve energy efficiency and product throughput. acs.orgacs.org Optimizing parameters such as residence time, temperature, and reagent stoichiometry in a flow system is crucial for maximizing yield and minimizing the formation of impurities like the dibrominated product. acs.org Back pressure can also be applied in flow reactors to prevent the vaporization of reagents like bromine at higher temperatures, ensuring consistent reaction conditions. acs.org

Table 1: Key Considerations for Synthesis Optimization and Scale-Up

Spectroscopic and Chromatographic Methods for Compound Verification (excluding basic identification data)

Advanced analytical techniques are essential for the unambiguous structural confirmation of this compound and for quantifying its purity by separating it from starting materials, intermediates, and potential side-products.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final product. A reversed-phase HPLC method, likely using a C18 column, would effectively separate the non-polar benzyl bromide product from more polar starting materials or hydrolysis byproducts. A mobile phase consisting of a mixture of methanol (B129727) or acetonitrile and water, with pH adjustment using an acid like formic acid, is typical for such compounds. UV detection would be suitable, given the strong absorbance of the nitroaromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile impurities. The compound would be separated on a capillary column (e.g., DB-5MS) and then fragmented and detected by the mass spectrometer. mdpi.com The mass spectrum would show a characteristic molecular ion peak and distinct fragmentation patterns. For benzyl bromides, a common fragmentation is the cleavage of the C-Br bond and the formation of a tropylium-like ion from the benzyl fragment, which provides structural confirmation. mnstate.edu The use of headspace GC-MS can be particularly effective for detecting trace levels of such compounds in pharmaceutical ingredients. mdpi.comtsijournals.com

Table 2: Exemplar Chromatographic Conditions for Analysis

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

¹H NMR: The proton NMR spectrum would be highly characteristic. The benzylic protons (-CH₂Br) would appear as a distinct singlet, typically downfield (around 4.5-4.8 ppm) due to the electron-withdrawing effect of the adjacent bromine atom. The aromatic region would show three protons with specific splitting patterns determined by their positions relative to the nitro and trifluoromethoxy groups. Analysis of coupling constants (J-values) would confirm the substitution pattern on the aromatic ring. oxinst.com

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The benzylic carbon (-CH₂Br) would appear in the aliphatic region (typically 30-35 ppm). The aromatic carbons would appear between 120-150 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the three fluorine atoms. The carbon attached to the nitro group would also be significantly shifted. ijsrset.com

¹⁹F NMR: Fluorine NMR would show a singlet for the -OCF₃ group, confirming its presence and electronic environment.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Reactivity and Mechanistic Investigations of 3 Nitro 4 Trifluoromethoxy Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary mode of reactivity for 3-Nitro-4-(trifluoromethoxy)benzyl bromide involves the displacement of the bromide ion at the benzylic carbon by a nucleophile. The mechanism of this substitution is heavily influenced by the electronic properties of the substituents on the aromatic ring.

Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) pathway. The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism proceeds through a single concerted step involving a five-coordinate transition state. dalalinstitute.com

For standard benzyl (B1604629) bromide, the SN1 pathway is viable because the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring. pearson.com However, the presence of electron-withdrawing groups on the ring can significantly alter this behavior. In the case of this compound, both the nitro group (in the meta position) and the trifluoromethoxy group (in the para position) are potent electron-withdrawing groups. beilstein-journals.orgnih.gov

These groups act to destabilize the formation of a positive charge at the benzylic position through strong inductive effects. This destabilization raises the energy of the carbocation intermediate, making the SN1 pathway energetically unfavorable. Consequently, nucleophilic substitution reactions on this compound are expected to proceed predominantly through the SN2 mechanism. gla.ac.uk In this pathway, the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving bromide ion, without the formation of a discrete carbocation intermediate.

As a reactive alkylating agent, this compound is susceptible to attack by a wide array of nucleophiles, consistent with an SN2 reaction profile.

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can act as oxygen nucleophiles to displace the bromide, forming the corresponding ethers and esters.

Nitrogen Nucleophiles: Amines, azides, and heterocyclic compounds like triazoles readily react to form new carbon-nitrogen bonds. nih.gov For example, reaction with sodium azide would yield 1-(azidomethyl)-3-nitro-4-(trifluoromethoxy)benzene.

Sulfur Nucleophiles: Thiolate anions are particularly potent nucleophiles due to the high polarizability of sulfur and are highly effective in SN2 reactions, leading to the formation of thioethers. msu.edursc.org

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, extending the carbon skeleton. nih.gov

The table below illustrates the expected products from the reaction of this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileExpected Product StructureProduct Name
OxygenEthanolate (CH₃CH₂O⁻)Ar-CH₂-OCH₂CH₃1-(Ethoxymethyl)-3-nitro-4-(trifluoromethoxy)benzene
NitrogenAmmonia (NH₃)Ar-CH₂-NH₂3-Nitro-4-(trifluoromethoxy)benzylamine
SulfurThiophenolate (C₆H₅S⁻)Ar-CH₂-S-C₆H₅3-Nitro-4-(trifluoromethoxy)benzyl phenyl sulfide
CarbonCyanide (CN⁻)Ar-CH₂-CN(3-Nitro-4-(trifluoromethoxy)phenyl)acetonitrile

Ar = 3-Nitro-4-(trifluoromethoxy)phenyl

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group, which can then participate in further reactions.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion can be achieved using various reagents and conditions, which offer different levels of chemoselectivity. wikipedia.orgcommonorganicchemistry.com Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com This is often a clean and efficient method, though it may also reduce other functional groups.

Dissolving Metal Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used for this reduction. masterorganicchemistry.comscispace.com These conditions are generally robust and tolerant of many functional groups. Tin(II) chloride (SnCl₂) offers a milder alternative. scispace.com

Applying these methods to this compound would be expected to yield 3-Amino-4-(trifluoromethoxy)benzyl bromide, provided that conditions are chosen to avoid reduction or substitution of the benzylic bromide.

Reducing SystemTypical ConditionsExpected Product
H₂ / Pd-CH₂ gas, Pd/C catalyst, solvent (e.g., Ethanol)3-Amino-4-(trifluoromethoxy)benzylamine*
Fe / HClIron powder, Hydrochloric acid3-Amino-4-(trifluoromethoxy)benzyl bromide
SnCl₂ / HClTin(II) chloride, Hydrochloric acid3-Amino-4-(trifluoromethoxy)benzyl bromide
Zn / CH₃COOHZinc dust, Acetic acid3-Amino-4-(trifluoromethoxy)benzyl bromide

*Catalytic hydrogenation may also cause hydrogenolysis of the C-Br bond, leading to further reduction.

While the nitro group itself does not typically mediate cyclization directly, its reduction product, the amino group, is a key participant in intramolecular reactions. Following the reduction of the nitro group in this compound to form 3-Amino-4-(trifluoromethoxy)benzyl bromide, the newly formed aniline derivative contains both a nucleophile (the amino group) and an electrophile (the benzylic bromide) within the same molecule.

This arrangement is ideal for an intramolecular nucleophilic substitution. The amino group can attack the benzylic carbon, displacing the bromide ion to form a new five-membered heterocyclic ring. This type of reaction would result in the formation of a substituted indoline derivative, specifically 6-(trifluoromethoxy)indoline. This pathway represents a powerful strategy for constructing fused ring systems from a suitably substituted acyclic precursor.

Influence of the Trifluoromethoxy Group on Reaction Pathways

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly influences the reactivity of the molecule. It is characterized as a strong electron-withdrawing group, primarily through a powerful inductive effect (-I) originating from the three highly electronegative fluorine atoms. beilstein-journals.org It also possesses a weak, opposing resonance effect (+R) due to the oxygen lone pairs, but the inductive effect is dominant.

This strong electron-withdrawing character has several key consequences for the reactivity of this compound:

Favors SN2 over SN1: As discussed in section 3.1.1, the -OCF₃ group, in conjunction with the meta-nitro group, destabilizes any developing positive charge on the benzylic carbon. This significantly disfavors the SN1 mechanism and strongly promotes the SN2 pathway for nucleophilic substitution.

Increases Electrophilicity of the Benzylic Carbon: The inductive pull of electrons away from the aromatic ring and, by extension, from the benzylic carbon, increases the partial positive charge (δ+) on this carbon. This enhanced electrophilicity makes the benzylic carbon a more attractive target for nucleophiles, potentially increasing the rate of SN2 reactions compared to less substituted benzyl bromides.

Activates the Ring for Nucleophilic Aromatic Substitution (SNAr): While the primary focus is on benzylic reactivity, the potent electron-withdrawing nature of both the -NO₂ and -OCF₃ groups renders the aromatic ring itself highly electron-deficient. This activates the ring toward nucleophilic aromatic substitution, although this would require harsh conditions and a suitable leaving group on the ring itself. masterorganicchemistry.com

Electronic Effects on Aromatic Ring and Benzylic Reactivity

The chemical behavior of this compound is fundamentally governed by the electronic properties of the substituents on its aromatic ring. The nitro (–NO₂) group at the meta-position and the trifluoromethoxy (–OCF₃) group at the para-position to the benzyl bromide moiety exert significant, synergistic electron-withdrawing effects.

The nitro group is a powerful deactivating group, withdrawing electron density from the benzene (B151609) ring through both the inductive effect (–I) and a strong resonance effect (–R). The trifluoromethoxy group is also strongly electron-withdrawing, primarily due to the intense inductive effect of the three highly electronegative fluorine atoms. beilstein-journals.org This cumulative electron withdrawal has two major consequences:

Aromatic Ring Deactivation : The high degree of electron deficiency significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The positions ortho and para to the nitro group are particularly deactivated, as are the positions ortho to the trifluoromethoxy group.

Enhanced Benzylic Reactivity : The electron-withdrawing nature of the ring substituents enhances the electrophilicity of the benzylic carbon atom. This makes the carbon-bromine bond more polarized and susceptible to cleavage. Consequently, the compound is highly reactive towards nucleophilic substitution. The stabilization of a potential carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism) is a key factor. The benzylic position itself allows for resonance stabilization of any radical or cationic intermediate that may form. khanacademy.org This electronic arrangement makes this compound an excellent substrate for reactions involving nucleophilic attack at the benzylic carbon.

Stability and Reactivity in Diverse Chemical Environments

Under standard laboratory conditions, this compound is a stable compound. thermofisher.com However, its stability is contingent on the absence of strong nucleophiles, bases, or conditions that promote polymerization. Hazardous polymerization is not reported to occur under normal processing. fishersci.com

The compound's primary mode of reactivity stems from the labile benzylic bromide. This functional group serves as a versatile handle in organic synthesis, readily participating in nucleophilic substitution reactions. guidechem.com It can react with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 3-nitro-4-(trifluoromethoxy)benzyl moiety into various molecular frameworks. The presence of two strong electron-withdrawing groups makes the benzylic carbon a hard electrophilic center, favoring reactions with hard nucleophiles. The balance between the electrophilicity of the benzylic carbon and the acidity of the benzylic protons is a crucial factor in determining reaction outcomes, as competitive elimination reactions can occur in the presence of a strong, non-nucleophilic base. nsf.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The benzylic bromide functionality of this compound makes it a suitable electrophile for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium catalysts are exceptionally versatile for coupling reactions involving C(sp³)-hybridized electrophiles like benzyl bromides. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the benzyl bromide with an organoboron reagent, typically an arylboronic acid or its ester/trifluoroborate salt, to form a diarylmethane derivative. The reaction generally proceeds under mild conditions using a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable phosphine ligand (e.g., SPhos, JohnPhos), and a base (e.g., Cs₂CO₃, K₂CO₃). nih.govnih.gov Microwave conditions have also been developed to accelerate these couplings. nih.gov The catalytic cycle involves oxidative addition of the benzyl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides This table presents a hypothetical application of established methods to the title compound.

Entry Arylboronic Acid Catalyst/Ligand Base Solvent Yield (%) Reference Method
1 Phenylboronic acid Pd(OAc)₂ / JohnPhos K₂CO₃ DMF ~85-95 nih.gov
2 4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ THF/H₂O ~80-90 nih.gov

Heck Reaction : The Mizoroki-Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org While less common, the use of benzyl halides is also possible. nih.gov The reaction would involve the palladium-catalyzed addition of the 3-nitro-4-(trifluoromethoxy)benzyl group across the double bond of an alkene, followed by β-hydride elimination to form a substituted alkene. The success of this reaction can be sensitive to the specific catalyst, base, and solvent system employed. nih.gov

Sonogashira Coupling : This reaction forges a C-C bond between a terminal alkyne and an organic halide. wikipedia.org The classic Sonogashira reaction uses aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The coupling of C(sp³)-hybridized halides like benzyl bromide with alkynes is also an established transformation, providing a direct route to substituted alkynes. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. libretexts.org

Compatibility of Nitro and Trifluoromethoxy Substituents with Catalytic Systems

The successful application of palladium-catalyzed cross-coupling reactions often depends on the functional group tolerance of the catalytic system.

Trifluoromethoxy Group : The –OCF₃ group is generally considered a robust and inert substituent in the context of palladium catalysis. Its strong electron-withdrawing nature does not typically interfere with the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). beilstein-journals.org In fact, its presence can be advantageous by increasing the reactivity of the electrophile towards oxidative addition.

Nitro Group : The nitro group presents a greater challenge. It is susceptible to reduction under the conditions of some catalytic reactions, particularly those that use phosphine ligands or generate palladium hydride species. acs.org This can lead to the formation of undesired byproducts (e.g., anilines, azoxybenzenes) and deactivation of the catalyst. However, significant advances in catalyst design have led to systems with high functional group tolerance. The use of specific ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can often suppress these side reactions and allow for the efficient coupling of nitro-substituted substrates. nih.gov Despite these advances, low yields are sometimes observed when nitro-substituted partners are used in Suzuki couplings. nih.gov

Polymerization Studies

The reactive benzyl bromide moiety can also be harnessed to initiate polymerization reactions, leading to the formation of novel polymer structures.

Friedel-Crafts Polymerization Initiated by the Benzyl Bromide Moiety

This compound can act as an initiator for Friedel-Crafts polymerization. This type of reaction is a polycondensation based on the principles of Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds via electrophilic aromatic substitution. nih.gov The polymerization of the closely related 4-(trifluoromethoxy)benzyl bromide using aluminum chloride as a catalyst has been reported, demonstrating the feasibility of this approach.

In this process, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) coordinates to the bromine atom, facilitating its departure and generating a highly reactive benzylic carbocation. This electrophilic species can then attack an electron-rich aromatic ring of a monomer molecule. If this compound is used as the sole monomer (self-condensation), the polymerization would proceed by the growing polymer chain end repeatedly alkylating another monomer molecule. However, the strongly deactivated nature of its own aromatic ring would make this self-polymerization process slow. More commonly, it would be used as an initiator to polymerize a more electron-rich comonomer.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-(Trifluoromethoxy)benzyl bromide
Aluminum chloride
Tin(IV) chloride
Palladium(II) acetate
Dichlorobis(triphenylphosphine)palladium(II)
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Cesium carbonate
Potassium carbonate
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Thienylboronic acid
SPhos

Advanced Polymer Architectures and Monomer Reactivity

The unique structural characteristics of this compound, featuring a reactive benzyl bromide moiety alongside strongly electron-withdrawing nitro and trifluoromethoxy groups, position it as a versatile building block for the synthesis of advanced polymer architectures through controlled radical polymerization techniques. While specific studies on the polymerization of this exact monomer are not extensively documented, its reactivity can be inferred from the behavior of analogous functionalized benzyl bromides and styrenic monomers in processes such as Atom Transfer Radical Polymerization (ATRP).

Controlled radical polymerization methods, such as ATRP, are instrumental in creating a wide array of polymer architectures beyond simple linear chains. These methods allow for the precise control over molecular weight, polydispersity, and chain-end functionality, which are essential for designing materials with tailored properties. wikipedia.org By employing this compound as an initiator or a comonomer in these processes, it is theoretically possible to construct various advanced architectures, including:

Block Copolymers: Sequential polymerization of different monomers allows for the synthesis of block copolymers. mdpi.comresearchgate.netharth-research-group.org Using our compound of interest as an initiator for the polymerization of a first monomer would yield a polymer chain with a terminal benzyl bromide group, which can then initiate the polymerization of a second monomer, leading to the formation of an A-B diblock copolymer.

Graft Copolymers: A polymer backbone containing pendant benzyl bromide groups can be used as a macroinitiator to grow side chains of another monomer, resulting in a graft or "comb" polymer architecture. tandfonline.comtandfonline.com This can be achieved by first copolymerizing a styrenic monomer functionalized with the this compound moiety.

Star Polymers: Utilizing a multifunctional core molecule with several initiating sites, such as a molecule with multiple this compound units, can lead to the simultaneous growth of multiple polymer arms, forming a star-shaped polymer.

The reactivity of the monomer in these polymerization reactions is a critical factor. The electron-withdrawing nature of the nitro and trifluoromethoxy groups is anticipated to have a significant impact. In the context of ATRP, these groups can affect the equilibrium between the active and dormant species, which in turn governs the polymerization rate and control. For instance, studies on the ATRP of styrenes with electron-withdrawing substituents have shown faster polymerization rates. cmu.edu This is attributed to both an increase in the monomer reactivity, leading to larger radical propagation rate constants, and a decrease in the stability of the dormant species, resulting in larger equilibrium constants for the atom transfer process.

To illustrate the potential of this compound in creating advanced polymer architectures, the following hypothetical data tables present expected outcomes based on the known principles of controlled radical polymerization and the behavior of similar functionalized monomers.

Table 1: Hypothetical Data for ATRP of Methyl Methacrylate (MMA) Initiated by this compound

Entry[MMA]:[Initiator]:[CuBr]:[Ligand]Conversion (%)Mn (theoretical) ( g/mol )Mn (experimental) ( g/mol )Đ (Mw/Mn)
1100:1:1:2959,5009,2001.15
2200:1:1:29218,40017,9001.18
350:1:1:2984,9004,8001.12

This table illustrates the expected linear increase in molecular weight with the monomer-to-initiator ratio and the low polydispersity (Đ) characteristic of a controlled polymerization process.

Table 2: Hypothetical Properties of a PSty-b-PMMA Block Copolymer Synthesized Using a Polystyrene Macroinitiator with a this compound End-Group

BlockMn ( g/mol )Đ (Mw/Mn)Glass Transition Temperature (Tg) (°C)
Polystyrene (PSty)10,0001.10100
Poly(methyl methacrylate) (PMMA)15,0001.15105
PSty-b-PMMA25,0001.12101, 106

This table shows the distinct thermal properties of the resulting block copolymer, with two separate glass transition temperatures corresponding to the individual polymer blocks, indicative of microphase separation, a hallmark of well-defined block copolymers.

Applications As a Versatile Synthetic Intermediate

Building Block in Complex Organic Synthesis

The utility of 3-Nitro-4-(trifluoromethoxy)benzyl bromide in organic synthesis stems from its nature as a reactive electrophile. The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond and displacement of the bromide ion. This classic SN2 (bimolecular nucleophilic substitution) reactivity is the foundation of its application as a building block.

The primary function of this compound in synthesis is to introduce the sterically and electronically distinct 3-nitro-4-(trifluoromethoxy)benzyl group into target molecules. This moiety is incorporated into a variety of structures by reacting the benzyl (B1604629) bromide with nucleophilic functional groups such as alcohols, phenols, amines, and thiols.

For instance, in the presence of a non-nucleophilic base, an alcohol (R-OH) can be deprotonated to form an alkoxide (R-O⁻), which then readily attacks the benzyl bromide to form a new ether linkage (R-O-CH₂-Ar). This reaction is fundamental to the synthesis of many pharmaceutical precursors where a substituted benzyloxy side chain is required. The trifluoromethoxy group (-OCF₃) significantly increases the lipophilicity of the resulting molecule, which can enhance properties like cell membrane permeability, while the nitro group (-NO₂) is a strong electron-withdrawing group that can influence receptor binding interactions and metabolic stability. nbinno.com

Research on related substituted benzyl bromides demonstrates their broad applicability. Electron-rich benzyl bromides are effective substrates in homologation reactions, while those with electron-withdrawing groups readily participate in nucleophilic substitution. nih.govresearchgate.net The reactivity of the benzyl bromide is enhanced by the phenyl ring's ability to stabilize the transition state of both SN1 and SN2 reactions. stackexchange.compearson.com

Modular synthesis is a powerful strategy in drug discovery that involves the systematic assembly of complex molecules from smaller, interchangeable "modules" or building blocks. acs.orgacs.orgnih.gov this compound is an ideal reagent for such strategies. Its defined reactive site (the bromomethyl group) allows for its predictable conjugation to a variety of molecular cores that possess a suitable nucleophilic handle.

By reacting this single benzyl bromide derivative with a library of diverse core structures (e.g., different heterocyclic systems, amino acids, or natural product scaffolds), chemists can rapidly generate a large number of analogues. Each resulting compound in the library shares the common 3-nitro-4-(trifluoromethoxy)benzyl moiety but differs in its core structure. This approach is highly efficient for exploring structure-activity relationships (SAR), where the impact of the core on the biological activity can be systematically evaluated while keeping the side chain constant.

Precursor for Biologically Active Compounds

The 3-nitro-4-(trifluoromethoxy)benzyl moiety is a feature found in various classes of biologically active compounds. Consequently, the parent benzyl bromide serves as a key precursor in their synthesis. Its structural analogue, 4-(trifluoromethoxy)benzyl bromide, is particularly well-documented in the synthesis of important therapeutic agents. guidechem.com

Nitroimidazoles are a critical class of antibiotics and antiprotozoal agents. nih.gov A prominent example of a modern antitubercular drug based on this scaffold is Pretomanid (PA-824). google.com The synthesis of Pretomanid and its analogues provides a clear illustration of the role of substituted benzyl bromides. mdpi.comnih.gov In a key step, the hydroxyl group of the bicyclic 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govmdpi.comoxazin-6-ol core is alkylated with 4-(trifluoromethoxy)benzyl bromide in the presence of a base like sodium hydride (NaH) to form the crucial ether linkage. mdpi.com

This reaction highlights how this compound would be employed to create novel analogues of Pretomanid. By replacing the standard reagent with this nitrated version, researchers can synthesize derivatives with altered electronic and steric profiles, potentially leading to improved activity against drug-resistant strains or a modified pharmacokinetic profile.

Table 1: Representative Synthetic Application in Nitroimidazole Synthesis

Precursor 1 Precursor 2 Reagent/Conditions Product Class Reference
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govmdpi.comoxazin-6-ol 4-(Trifluoromethoxy)benzyl bromide NaH, DMF 2-Nitroimidazooxazines (e.g., Pretomanid) mdpi.com

The fight against tuberculosis (TB), particularly multidrug-resistant strains (MDR-TB), necessitates the development of new drugs with novel mechanisms of action. nih.gov The 2-nitroimidazooxazine class, which includes Pretomanid and Delamanid, has emerged as a highly promising area of research. mdpi.comucl.ac.ukresearchgate.net The general structure of these agents consists of a bicyclic nitroimidazole core responsible for the bio-reductive activation mechanism, and a lipophilic side chain that is critical for potency and pharmacokinetic properties. nih.gov

This compound serves as a direct precursor for this essential side chain. Structure-activity relationship studies have shown that modifications to the benzyloxy side chain can dramatically influence the drug's efficacy. www.gov.uk For example, research has explored replacing the trifluoromethoxybenzyl group with various substituted biphenyl moieties to enhance activity. www.gov.uk The synthesis of these advanced analogues often involves coupling a functionalized benzyl halide to the nitroimidazooxazine core. Therefore, this compound enables the synthesis of next-generation analogues designed to have superior potency and improved properties compared to existing clinical candidates. nih.gov

Table 2: Role in Antitubercular Agent Development

Drug Class Core Scaffold Key Precursor for Side Chain Purpose of Side Chain Reference

In addition to its use in developing anti-infective agents, the structural analogue 4-(trifluoromethoxy)benzyl bromide has been identified as a useful synthetic intermediate for the preparation of tetrahydronaphthalenols, a class of compounds investigated for anti-allergic activities. guidechem.com In these syntheses, the benzyl bromide is used to introduce the 4-(trifluoromethoxy)benzyloxy group into the target structure, again demonstrating its role as a versatile alkylating agent for attaching this specific lipophilic moiety. This application suggests that this compound could similarly be used to create novel anti-allergic agent candidates, where the added nitro group could introduce new interactions with biological targets.

Intermediates for Modulators of Biological Targets (e.g., related to protein interactions)

There is no specific information available in the reviewed literature detailing the use of this compound as a synthetic intermediate for creating modulators of biological targets, including those related to protein-protein interactions. Research on protein interaction modulators is an active field, but this particular compound is not cited in this context in the available data.

Role in Materials Science and Functional Molecule Development

No specific research or applications were found that describe the role of this compound in the specified areas of materials science.

Synthesis of Heat-Resistant Resins and Polymers

The use of this compound in the synthesis of heat-resistant resins and polymers is not documented in the available scientific literature. While related fluorinated and benzyl-containing compounds are sometimes used in polymer science, no data specifically mentions this nitro-substituted isomer for this purpose.

Optoelectronic and Electronic Materials Applications

There is no information in the reviewed literature to suggest that this compound is used in the development of optoelectronic or electronic materials.

Computational and Theoretical Studies

Quantum Chemical Investigations

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Charge Distribution)

No published data is available from quantum chemical calculations detailing the electronic structure of 3-Nitro-4-(trifluoromethoxy)benzyl bromide. Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular charge distribution for this specific compound has not been reported in the scientific literature.

Reaction Mechanism Elucidation and Transition State Analysis

There are no specific computational studies on the reaction mechanisms involving this compound. Consequently, there is no information available on the transition state analysis for reactions where this compound acts as a reactant or intermediate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. Such simulations are essential for understanding the molecule's conformational flexibility, its behavior in different solvent environments, and its potential intermolecular interactions, but this information is not currently available.

Prediction of Structure-Reactivity Relationships and Selectivity

Specific computational predictions regarding the structure-reactivity relationships and reaction selectivity for this compound are not found in the existing literature.

Advanced Spectroscopic Property Predictions and Interpretations

There are no available computational studies that predict or interpret the advanced spectroscopic properties (such as ¹H NMR, ¹³C NMR, or IR spectra) of this compound.

Future Research Trajectories for this compound and its Derivatives

Q & A

Q. What are the key physicochemical properties of 3-nitro-4-(trifluoromethoxy)benzyl bromide, and how do they influence experimental design?

The compound has a molecular formula C₈H₅BrF₃NO₃ (molecular weight ~286.0 g/mol) and features a nitro group at the 3-position and a trifluoromethoxy group at the 4-position of the benzyl ring. Key properties include:

  • XLogP3 : ~3.7 (high lipophilicity, impacting solubility in polar solvents) .
  • Hydrogen bond acceptors : 4 (influences reactivity in nucleophilic substitutions).
  • Topological polar surface area : ~9.2 Ų (suggests limited membrane permeability in biological assays).

Methodological Insight : Use non-polar solvents (e.g., toluene) for alkylation reactions, and monitor solubility during purification via column chromatography .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical pathway involves:

Nitration : Introduce the nitro group to 4-(trifluoromethoxy)toluene using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Bromination : React the nitrated intermediate with N-bromosuccinimide (NBS) or HBr in the presence of a radical initiator (e.g., AIBN) .

Critical Step : Optimize bromination conditions (e.g., slow reagent addition over 2 hours) to avoid di-brominated byproducts .

Q. How is the compound characterized structurally after synthesis?

  • 1H NMR : Key signals include aromatic protons (δ 7.3–7.6 ppm) and the benzylic CH₂Br group (δ ~4.7 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 287.0) .
  • HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 315 nm .

Advanced Research Questions

Q. What side reactions occur during alkylation using this compound, and how are they mitigated?

Common Issues :

  • Cyclization byproducts : Formed via intramolecular attack of the nitro group under basic conditions.
  • Solvolysis : Hydrolysis of the benzyl bromide in aqueous media.

Q. Mitigation Strategies :

  • Use anhydrous solvents (e.g., NMP or DMF) and inert atmospheres.
  • Control temperature (<50°C) and avoid prolonged exposure to strong bases (e.g., NaH) .

Q. How does the trifluoromethoxy group influence reactivity in SN2 substitutions?

The electron-withdrawing trifluoromethoxy group activates the benzyl bromide toward nucleophilic attack by lowering the electron density at the benzylic carbon. However, steric hindrance from the trifluoromethoxy and nitro groups can slow reactions with bulky nucleophiles.

Experimental Design : Use small, polar nucleophiles (e.g., methylamine) in polar aprotic solvents (e.g., DMF) to enhance reaction rates .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Key Challenges :

  • Co-elution of structurally similar byproducts (e.g., di-brominated derivatives) in HPLC.
  • Interference from trifluoromethoxy group in FTIR analysis.

Q. Solutions :

  • Employ HPLC-MS with high-resolution mass detection to differentiate impurities.
  • Use deuterated solvents in NMR to enhance signal resolution for minor peaks .

Q. How stable is this compound under varying storage conditions?

Stability Data :

  • Short-term : Stable at 2–8°C in anhydrous toluene for 1–2 weeks.
  • Long-term : Store at –20°C under argon to prevent hydrolysis.

Q. Degradation Pathways :

  • Hydrolysis to 3-nitro-4-(trifluoromethoxy)benzyl alcohol in humid environments.
  • Photodegradation under UV light (use amber vials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.